Homoveratrylamine-d10 Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

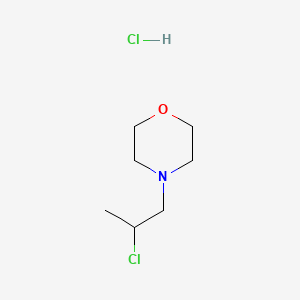

Homoveratrylamine-d10 Hydrochloride is a stable isotope labelled compound . It is a methylated metabolite of Dopamine, a potent inhibitor of brain mitochondrial respiration used in Parkinson’s disease studies .

Synthesis Analysis

The synthesis of this compound involves the cyclization of diamides obtained from homoveratrylamine and a series of dibasic fatty acids . The synthetic method proposed was performed in one flask in two steps with yields of 86% and 79% .Molecular Structure Analysis

The molecular structure of this compound was confirmed using IR and NMR spectra and an x-ray crystal structure analysis .Chemical Reactions Analysis

This compound is prepared from homoveratrylamine and dibasic acids (glutaric and diglycolic) using a Bischler–Napieralski reaction .Scientific Research Applications

Synthesis of Complex Molecules :

- Homoveratrylamine is utilized in multi-stage syntheses, such as the creation of 2,3-Dimethoxyberbin and related compounds. These processes involve intermediate stages like N-Homoveratryl-o-hydroxymethyl-phenyl-acetamid and 1-(2-Chlormethylbenzyl)-6,7-dimethoxy-3,4-dihydroisochinolin-hydrochloride (Meise & Zymalkowski, 1971).

Catalysis in Chemical Reactions :

- Homoveratrylamine derivatives have been used in the Heck cross-coupling reaction, acting as catalysts to produce various chemical compounds efficiently and in high yields (Hajipour et al., 2009).

Formation of Luminescent Metal Complexes :

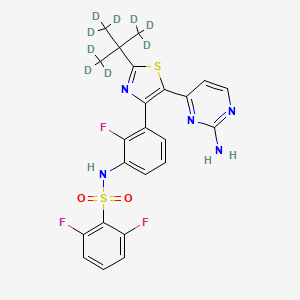

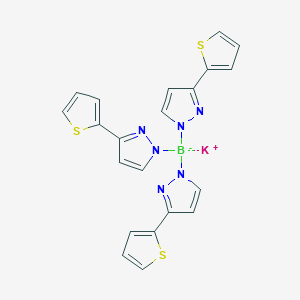

- Polynuclear d10 transition metal complexes, which include homoveratrylamine, exhibit luminescent properties. Such complexes are studied for their photophysical and photochemical properties, indicating potential applications in fields like optoelectronics and sensors (Yam & Lo, 1999).

Development of Pharmaceutical Agents :

- Compounds derived from homoveratrylamine have been synthesized and evaluated for their potential activity on intracellular calcium, a crucial factor in various physiological processes. Certain derivatives, particularly those containing a homoveratrylamino moiety, showed promising potency (Bourlot et al., 1998).

Electrochemical Sensor Development :

- Homoveratrylamine derivatives have been used in the design of electrochemical sensors. For example, promazine hydrochloride, a homoveratrylamine derivative, has been employed as a homogeneous mediator in sensors for the detection of hydroxylamine, a compound of interest in various analytical applications (Rezaei et al., 2015).

Exploring Chemical Reactivity and Bond Formation :

- Research into cyclopalladated complexes of Schiff bases of homoveratrylamine has expanded understanding of chemical reactivity, specifically in CO insertion reactions. These insights are valuable for synthesizing diverse organic compounds (Tollari et al., 1998).

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Homoveratrylamine-d10 Hydrochloride involves the reduction of Homoveratrylamine-d10 followed by the addition of hydrochloric acid.", "Starting Materials": ["Homoveratrylamine-d10", "Lithium Aluminum Hydride", "Ethyl Acetate", "Hydrochloric Acid"], "Reaction": [ "1. Homoveratrylamine-d10 is dissolved in dry ethyl acetate.", "2. Lithium Aluminum Hydride is added to the solution and the mixture is stirred for several hours.", "3. The reaction mixture is then filtered and the filtrate is concentrated under reduced pressure.", "4. The resulting residue is dissolved in water and hydrochloric acid is added dropwise until the pH of the solution reaches 2.", "5. The solution is then evaporated to dryness and the resulting solid is Homoveratrylamine-d10 Hydrochloride." ] } | |

CAS No. |

1398065-73-0 |

Molecular Formula |

C10H16ClNO2 |

Molecular Weight |

227.754 |

IUPAC Name |

2-[3,4-bis(trideuteriomethoxy)phenyl]-1,1,2,2-tetradeuterioethanamine;hydrochloride |

InChI |

InChI=1S/C10H15NO2.ClH/c1-12-9-4-3-8(5-6-11)7-10(9)13-2;/h3-4,7H,5-6,11H2,1-2H3;1H/i1D3,2D3,5D2,6D2; |

InChI Key |

WIOOTMZLCZPTDW-OCNRKMBFSA-N |

SMILES |

COC1=C(C=C(C=C1)CCN)OC.Cl |

Synonyms |

3,4-Dimethoxybenzeneethanamine-d10 Hydrochloride; 3,4-Dimethoxyphenethylamine-d10 Hydrochloride; 2-(3,4-Dimethoxyphenyl)-1-aminoethane-d10 Hydrochloride; 2-(3,4-Dimethoxyphenyl)ethanamine-d10 Hydrochloride; 2-(3,4-Dimethoxyphenyl)ethylamine-d10 Hydro |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(3-Adamantyl-4-methoxyphenyl)]-2-naphthoic Acid Ethyl Ester](/img/structure/B590870.png)